

Safety Profile of Beta-Androstenetriol in Human Clinical Trials: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical safety profile of beta-androstenetriol (β AET) and its alternatives, including Dehydroepiandrosterone (DHEA), HE3286, and 3-acetyl-7-oxo-DHEA. The information is compiled from published clinical trial data to support research and development in immunomodulatory and anti-inflammatory therapies.

Executive Summary

Beta-androstenetriol, a metabolite of DHEA, has been evaluated in Phase I and Phase II clinical trials and has been found to be safe for short-term administration in humans.[1] The primary adverse events are localized and generally mild to moderate in nature. This profile, when compared to its parent compound DHEA and synthetic derivatives, suggests a favorable safety window for further clinical investigation.

Comparative Safety Data

The following table summarizes the key safety findings from human clinical trials of betaandrostenetriol and its alternatives.



Compound	Clinical Trial Phase	Dosage and Administrat ion	Key Adverse Events	Laboratory Findings	Overall Safety Conclusion
Beta- Androstenetri ol (βAET)	Phase I & II	50-100 mg/day (subcutaneou s injection); 25-100 mg/day (transmucosa l)	Primarily injection site reactions (edema, pain, erythema). 97% of adverse events were mild to moderate.	No measurable systemic toxicity. No significant changes in ECGs or vital signs. Unexpected cholesterol- lowering effect in healthy adults.	Safe for short-term human use. Rapidly metabolized.
Dehydroepia ndrosterone (DHEA)	Various (Preclinical to Phase III)	Typically 50- 200 mg/day (oral)	Mild and often transient. May include acne, oily skin, hair loss, and upset stomach.[2] Potential for hormonal side effects due to conversion to androgens and estrogens.	Can increase levels of testosterone and estradiol.	Generally considered safe for short- term use at recommende d doses. Long-term safety and use of high doses are less certain. [2]
HE3286 (Bezisterim/N	Phase I, II, III	20 mg twice daily (oral) in	Reported to be safe and	Does not appear to	Good safety profile



E3107)		Phase 3 trial (NCT046690 28)[4]	well-tolerated in Phase I studies.[5] Some adverse events noted in a Phase 3 trial for Alzheimer's, including increased blood amylase.	alter levels of DHEA, testosterone, estradiol, progesterone, or cortisol.	observed in early clinical development, with ongoing Phase 3 trials providing more comprehensi ve safety data.
3-acetyl-7- oxo-DHEA	Phase I	50-200 mg/day (oral)	No significant differences in reported minor adverse experiences between the treatment and placebo groups.[6][7]	No changes in vital signs, blood chemistry, or urinalysis compared to placebo. Did not affect hormone levels such as testosterone and estradiol. [6][7]	Safe and well-tolerated in healthy men at doses up to 200 mg/day for 4 weeks.[6][7]

Detailed Experimental Protocols Beta-Androstenetriol (Phase I Trials HE2200-100 & HE2200-101)

- Objective: To evaluate the safety and pharmacokinetics of βAET.
- Study Design: Randomized, placebo-controlled trials.



- Participant Population: Healthy adult (18-50 years) and elderly (65-85 years) subjects.
- Intervention:
 - HE2200-100: Three consecutive daily subcutaneous injections of placebo, 50 mg βAET, or 100 mg βAET.
 - HE2200-101: Transmucosal (buccal) administration of placebo, 25 mg βAET, or 100 mg
 βAET once daily for five days.
- Safety Monitoring: Included clinical evaluations, laboratory parameters (hematology, chemistry), ECGs, and vital signs.

3-acetyl-7-oxo-DHEA

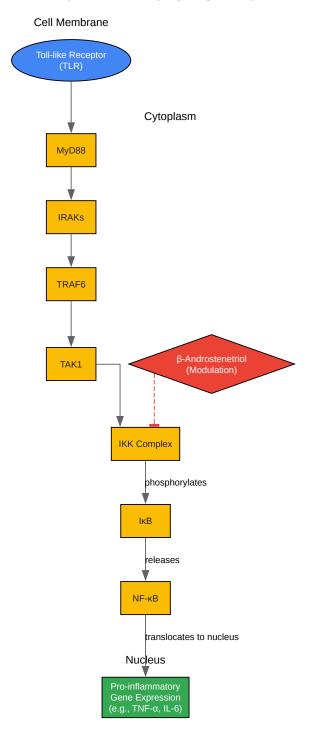
- Objective: To evaluate the safety and pharmacokinetics of orally administered 3-acetyl-7oxo-DHEA.[6]
- Study Design: Randomized, double-blind, placebo-controlled, escalating dose study.[6]
- Participant Population: Twenty-two healthy men.[6]
- Intervention: Escalating doses of 50 mg/day for 7 days, 100 mg/day for 7 days, and 200 mg/day for 28 days, with washout periods in between.
- Safety Monitoring: Clinical laboratory values, reported adverse events, vital signs, blood chemistry, urinalysis, and measurement of total testosterone, free testosterone, dihydrotestosterone, estradiol, cortisol, thyroxin, and insulin levels.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway potentially modulated by βAET and a general workflow for a Phase I clinical trial.



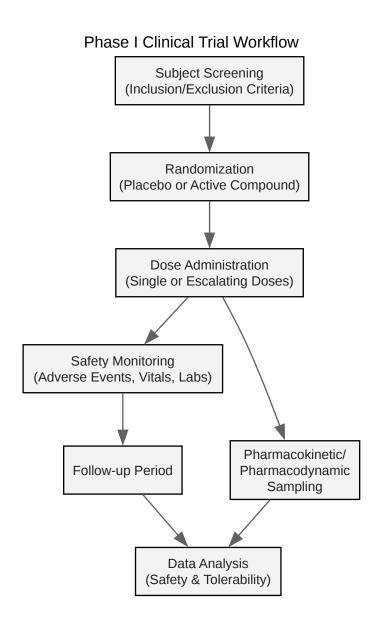
Simplified Inflammatory Signaling Pathway



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Caption: Potential mechanism of beta-androstenetriol in modulating the NF-кВ inflammatory pathway.



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Caption: Generalized workflow for a Phase I clinical trial to assess safety and pharmacokinetics.



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